2-Chlorobenzo[d]oxazol-6-amine
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Overview
Description
2-Chlorobenzo[d]oxazol-6-amine is a chemical compound with the molecular formula C7H5ClN2O. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazol-6-amine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then subjected to further reactions to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzo[d]oxazol-6-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as sodium methoxide and various halides.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-Chlorobenzo[d]oxazol-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as a skeletal muscle relaxant by blocking nerve impulses or pain sensations sent to the brain. This action is mediated through its interaction with the central nervous system . Additionally, its metabolic activation can lead to the formation of reactive intermediates, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride: This compound has similar structural features but differs in its pharmacological properties.
Zoxazolamine (5-chlorobenzo[d]oxazol-2-amine): Another benzoxazole derivative used as a skeletal muscle relaxant.
Uniqueness
2-Chlorobenzo[d]oxazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and form reactive intermediates makes it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
2-chloro-1,3-benzoxazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYCNIHUAUAVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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